3,5-Dimethoxy-4'-iodobenzophenone
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Overview
Description
3,5-Dimethoxy-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3 and a molecular weight of 368.17 g/mol It is a derivative of benzophenone, where the phenyl rings are substituted with methoxy groups at the 3 and 5 positions and an iodine atom at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4’-iodobenzophenone typically involves the iodination of 3,5-dimethoxybenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethoxybenzophenone is treated with iodine and a copper catalyst in the presence of an acid . The reaction conditions usually involve refluxing the mixture to facilitate the substitution of the hydrogen atom with an iodine atom.
Industrial Production Methods
Industrial production of 3,5-Dimethoxy-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
3,5-Dimethoxy-4’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4’-iodobenzophenone involves its interaction with specific molecular targets. The iodine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzophenone: Lacks the iodine substitution, leading to different reactivity and applications.
4-Iodobenzophenone:
3,5-Dimethoxy-4’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3,5-Dimethoxy-4’-iodobenzophenone is unique due to the presence of both methoxy groups and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic applications and potential biological activities .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIWYDYRVNXWOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258088 |
Source
|
Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-20-9 |
Source
|
Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dimethoxyphenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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